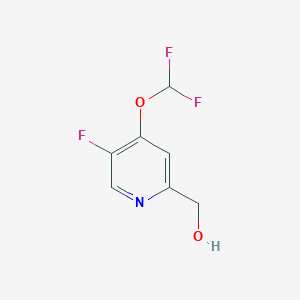
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol
Übersicht
Beschreibung
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the difluoromethoxy and fluoropyridine moieties, suggests promising applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C8H7F3N2O
- Molecular Weight : 196.15 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor or receptor modulator, impacting cellular signaling pathways and metabolic processes.
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. For instance, its structural similarity to known histone deacetylase inhibitors (HDACi) suggests it may exhibit cytotoxic effects against cancer cell lines. In vitro studies have reported that derivatives with fluorinated groups show increased potency compared to their non-fluorinated counterparts .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary data indicate that it possesses inhibitory effects against certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.
Computational Studies
Computational modeling has been employed to predict the pharmacological profiles of this compound. These studies suggest that the compound may have favorable binding affinities for various biological targets, which could be exploited in drug design.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Comparison with Vorinostat |
|---|---|---|
| DU145 (Prostate) | 1.85 | Comparable |
| Hep-G2 (Liver) | 0.76 | Higher potency |
| Jurkat (Leukemia) | 0.32 | Significantly higher |
The compound demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity towards normal cells, suggesting a potential therapeutic window for further investigation .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.44 mg/ml |
| Staphylococcus aureus | 0.22 mg/ml |
| Pseudomonas aeruginosa | 0.88 mg/ml |
These findings indicate that the compound possesses notable antibacterial activity, warranting further exploration into its mechanism of action and potential applications in treating infections .
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSHMCRZNDQVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















